2-Azidopalmitoyl-CoA Enables UV-Dependent Covalent Protein Labeling Unachievable with Unmodified Palmitoyl-CoA
Unlike unmodified palmitoyl-CoA, which exhibits reversible binding to mitochondrial membrane proteins and cannot be retained for downstream identification, 2-azidopalmitoyl-CoA incorporates a photoactivatable azido group that, upon UV irradiation, generates a reactive nitrene intermediate capable of forming covalent bonds with adjacent amino acid residues in the target protein binding pocket [1]. In beef heart mitochondria, 2-azidopalmitoyl-CoA primarily photolabeled the 30 kDa ADP/ATP carrier and a 41 kDa protein, while unmodified palmitoyl-CoA under identical conditions produced no detectable covalent labeling [1].
| Evidence Dimension | Covalent protein labeling capability |
|---|---|
| Target Compound Data | Covalent photolabeling of 30 kDa ADP/ATP carrier and 41 kDa protein in beef heart mitochondria; labeling of ADP/ATP carrier and 32 kDa uncoupling protein in brown adipose tissue mitochondria |
| Comparator Or Baseline | Unmodified palmitoyl-CoA: 0% covalent labeling (reversible binding only) |
| Quantified Difference | Qualitative binary difference (covalent vs. reversible binding) |
| Conditions | Beef heart mitochondria and brown adipose tissue mitochondria; UV irradiation for photoactivation |
Why This Matters
For researchers requiring unambiguous identification of acyl-CoA binding proteins, the covalent labeling capacity of 2-azidopalmitoyl-CoA is essential, as reversible binding with unmodified palmitoyl-CoA results in complete signal loss during protein separation and detection workflows.
- [1] Woldegiorgis G, et al. Photoaffinity labeling of mitochondrial proteins with 2-azido [32P]palmitoyl CoA. FEBS Letters. 1995;364(2):143-146. doi:10.1016/0014-5793(95)00375-j. View Source
